7-Hydroxy Coumarin-13C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

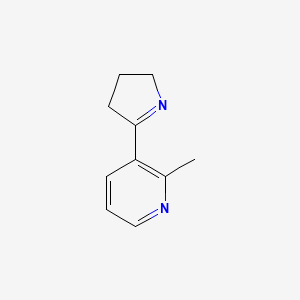

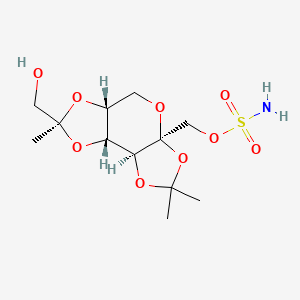

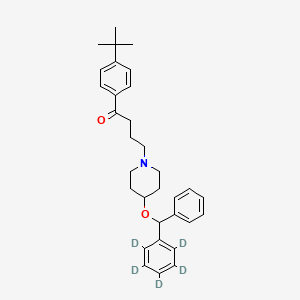

7-Hydroxy Coumarin-13C3 is a biochemical used in proteomics research . It has a molecular formula of C6(13C)3H6O3 and a molecular weight of 165.12 . It falls under the categories of Coumarins, TRC, Bioactive small molecules, Cardiac drugs, and beta blockers .

Synthesis Analysis

The synthesis of coumarin systems, including 7-Hydroxy Coumarin-13C3, has been a subject of interest for many organic and pharmaceutical chemists . One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50 °C . Another method involves the Mannich reaction, a classical electrophilic substitution reaction used as a synthetic tool in aromatic heterocyclic chemistry .Molecular Structure Analysis

The molecular structure of 7-Hydroxy Coumarin-13C3 is characterized by its molecular formula C6(13C)3H6O3 and molecular weight 165.12 . Further details about its structure would require more specific information or advanced analytical techniques.Scientific Research Applications

Antitumor Activities

7-Hydroxy Coumarin (7-OHC) shows significant potential in antitumor activities. Studies have demonstrated its ability to inhibit cell proliferation in various human tumor cell lines, including gastric and colon carcinoma, hepatoma-derived cell lines, and lymphoblastic cell lines (Weber, Steffen, & Siegers, 1998). Additionally, 7-OHC has been identified as a novel estrogen receptor down-regulator with antitumor effects against chemically induced mammary tumors (Degorce et al., 2015).

Enhancing Resistance to Infection

Research also indicates that 7-OHC enhances resistance to infections, such as Salmonella enterica Serovar Typhimurium in mice. It aids in decreasing bacterial load and enhances phagocytosis and bacterial killing by macrophages (Stefanova et al., 2007).

Anti-Inflammatory and Antioxidant Activities

7-OHC exhibits notable anti-inflammatory and antioxidant properties. It inhibits prostaglandin biosynthesis and affects the formation and scavenging of reactive oxygen species (ROS), which are crucial in processes involving free radical-mediated injury (Fylaktakidou et al., 2004).

Radiation Therapy Applications

Interestingly, 7-OHC has been studied as a potential dosimeter for radiation therapy applications. It converts to a highly fluorescent derivative upon irradiation, which correlates with the radiation-absorbed dose (Collins, Makrigiorgos, & Svensson, 1994).

Interaction with Human Serum Albumin

In the medical field, 7-OHC derivatives have shown cytotoxic activity on mouse macrophage cell lines and bind to human serum albumin (HSA), affecting HSA's secondary structure. This interaction could play a central role in the development of coumarin derivative-inspired drugs (Yeggoni et al., 2014).

Efflux Transport in Excretion

7-OHC and its glucuronide (7-HC-G) are excreted mainly via urine, with efflux transporters like MRP3 and MRP4 playing a significant role in this process (Wittgen et al., 2012).

Chemotherapy Effectiveness

7-OHC and its derivatives have demonstrated growth-inhibitory effects on human malignant cell lines in vitro. This indicates its potential to enhance the effectiveness of chemotherapy, especially in non-small cell lung carcinoma treatments (López-González et al., 2004).

Impact on Oncoprotein Expression

Studies on human lung cancer cell lines have shown that 7-OHC affects the expression of oncoproteins like bcl-2 and Bax, which are involved in regulating cell apoptosis and survival (Elinos-Báez, León, & Santos, 2005).

Cardiovascular Implications

7-HC has been assessed for its effects on isolated perfused and ischemic-reperfused rat hearts, showing potential benefits in increasing coronary flow and improving left ventricular developed pressure (Baccard et al., 2000).

Modulation of Neutrophil Functions

7-HC modulates effector functions of human neutrophils, displaying antioxidant activity and impacting the release of enzymes and killing of microbes (Kabeya et al., 2013).

Mechanism of Action

While the specific mechanism of action for 7-Hydroxy Coumarin-13C3 is not detailed in the search results, coumarin-based anticancer agents have been reported to have various mechanisms of action, such as alkylating agents, angiogenesis inhibitors, kinase inhibitors, topoisomerase inhibitors, telomerase inhibitors, antimitotic activity, human carbonic anhydrase inhibitors, aromatase inhibitors, etc .

Safety and Hazards

properties

IUPAC Name |

7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i5+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHBXUUXSCNDEV-QIOHBQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

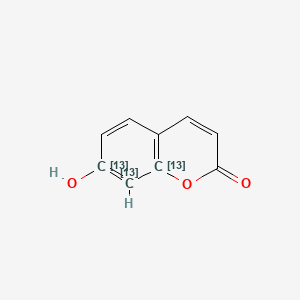

Isomeric SMILES |

C1=CC(=O)O[13C]2=C1C=C[13C](=[13CH]2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy Coumarin-13C3 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Bromo-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone-d5](/img/structure/B563402.png)

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)

![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)